Cas no 1447607-31-9 (2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid)

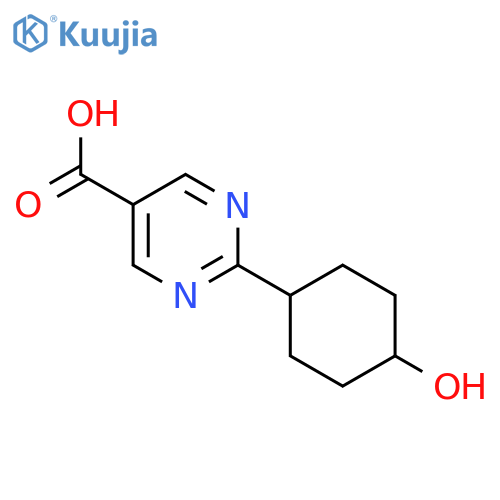

1447607-31-9 structure

商品名:2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid

CAS番号:1447607-31-9

MF:C11H14N2O3

メガワット:222.240462779999

CID:4817456

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-HYDROXYCYCLOHEXYL)PYRIMIDINE-5-CARBOXYLIC ACID

- 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid

-

- インチ: 1S/C11H14N2O3/c14-9-3-1-7(2-4-9)10-12-5-8(6-13-10)11(15)16/h5-7,9,14H,1-4H2,(H,15,16)

- InChIKey: BATQTWBLBLFHHL-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(C2N=CC(C(=O)O)=CN=2)CC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 244

- トポロジー分子極性表面積: 83.3

- 疎水性パラメータ計算基準値(XlogP): 0.4

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM505269-1g |

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylicacid |

1447607-31-9 | 97% | 1g |

$764 | 2023-02-02 | |

| Alichem | A089006503-1g |

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid |

1447607-31-9 | 95% | 1g |

$826.80 | 2022-04-02 |

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1447607-31-9 (2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量